molecular formula C12H9BrO4S B3071954 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid CAS No. 1015912-00-1

5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid

Cat. No.: B3071954
CAS No.: 1015912-00-1
M. Wt: 329.17 g/mol
InChI Key: ZYIHVIAYKLFAOE-UHFFFAOYSA-N
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Description

5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a sulfinylmethyl group attached to a bromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the sulfinylmethyl intermediate: This step involves the reaction of 4-bromobenzyl chloride with a sulfinylating agent such as sodium metabisulfite to form 4-bromobenzyl sulfinyl chloride.

    Coupling with furan ring: The intermediate is then coupled with a furan derivative, such as 2-furoic acid, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: 5-{[(4-Bromophenyl)sulfonyl]methyl}-2-furoic acid.

    Reduction: 5-{[(4-Bromophenyl)thio]methyl}-2-furoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid: Similar structure with a chlorine atom instead of bromine.

    5-{[(4-Methylphenyl)sulfinyl]methyl}-2-furoic acid: Similar structure with a methyl group instead of bromine.

    5-{[(4-Nitrophenyl)sulfinyl]methyl}-2-furoic acid: Similar structure with a nitro group instead of bromine.

Uniqueness

5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets or other molecules in chemical reactions.

Properties

IUPAC Name

5-[(4-bromophenyl)sulfinylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4S/c13-8-1-4-10(5-2-8)18(16)7-9-3-6-11(17-9)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIHVIAYKLFAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)CC2=CC=C(O2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid
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5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid
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5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid
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5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid
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5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid

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